molecular formula C23H20N6 B3808707 5'-phenyl-3'-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H,3'H-4,4'-biimidazole

5'-phenyl-3'-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H,3'H-4,4'-biimidazole

Cat. No.: B3808707
M. Wt: 380.4 g/mol
InChI Key: MOSDYZQRXVECRL-UHFFFAOYSA-N
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Description

The compound “5’-phenyl-3’-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H,3’H-4,4’-biimidazole” is a complex organic molecule that contains phenyl, pyrazol, and biimidazole groups. These groups are common in many organic compounds and have been extensively studied .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazol ring, the attachment of the phenyl groups, and the formation of the biimidazole group. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The phenyl groups are aromatic rings, the pyrazol group is a five-membered ring with two nitrogen atoms, and the biimidazole group consists of two imidazole rings connected by a single bond .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The phenyl, pyrazol, and biimidazole groups each have distinct reactivity profiles, which would influence the compound’s overall reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the phenyl, pyrazol, and biimidazole groups could confer specific properties to the compound .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds with these groups have biological activity and could interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

Properties

IUPAC Name

5-(1H-imidazol-5-yl)-4-phenyl-1-[2-(1-phenylpyrazol-4-yl)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6/c1-3-7-19(8-4-1)22-23(21-14-24-16-25-21)28(17-26-22)12-11-18-13-27-29(15-18)20-9-5-2-6-10-20/h1-10,13-17H,11-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSDYZQRXVECRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CCC3=CN(N=C3)C4=CC=CC=C4)C5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-phenyl-3'-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H,3'H-4,4'-biimidazole
Reactant of Route 2
Reactant of Route 2
5'-phenyl-3'-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H,3'H-4,4'-biimidazole
Reactant of Route 3
Reactant of Route 3
5'-phenyl-3'-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H,3'H-4,4'-biimidazole
Reactant of Route 4
Reactant of Route 4
5'-phenyl-3'-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H,3'H-4,4'-biimidazole
Reactant of Route 5
Reactant of Route 5
5'-phenyl-3'-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H,3'H-4,4'-biimidazole
Reactant of Route 6
Reactant of Route 6
5'-phenyl-3'-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H,3'H-4,4'-biimidazole

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